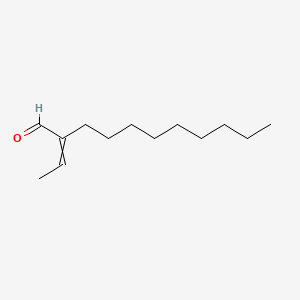

Undecanal, 2-ethylidene-

Description

Contextualization of Undecanal (B90771), 2-ethylidene- within Aldehyde Chemistry

Undecanal, 2-ethylidene-, with the CAS number 6720-16-7, is chemically classified as an α,β-unsaturated aldehyde. epa.govsielc.com This structural feature, entailing a carbon-carbon double bond in conjugation with the aldehyde functional group, imparts a unique reactivity profile to the molecule. The general structure of α,β-unsaturated carbonyls, including aldehydes, is (O=CR)−Cα=Cβ−R. This conjugation leads to electrophilicity at both the carbonyl carbon and the β-carbon, making the compound susceptible to both 1,2-addition and 1,4-conjugate addition reactions, such as the Michael addition.

The chemical identity of Undecanal, 2-ethylidene- is further defined by its molecular formula, C13H24O, and a molecular weight of 196.33 g/mol . epa.gov Its systematic IUPAC name is 2-Ethylideneundecanal. epa.gov

| Identifier | Value |

| Systematic Name | Undecanal, 2-ethylidene- |

| IUPAC Name | 2-Ethylideneundecanal |

| CAS Number | 6720-16-7 |

| Molecular Formula | C13H24O |

| Molecular Weight | 196.33 g/mol |

Table 1: Chemical Identifiers for Undecanal, 2-ethylidene- epa.gov

The synthesis of α,β-unsaturated aldehydes can often be achieved through aldol (B89426) condensation reactions followed by dehydration. While specific, detailed synthetic procedures for Undecanal, 2-ethylidene- are not extensively documented in publicly available literature, a hypothetical route involves the condensation of a long-chain aldehyde like decanal (B1670006) with a suitable reagent to introduce the ethylidene group.

The reactivity of α,β-unsaturated aldehydes is a subject of broad chemical research. They are known to undergo various transformations, including hydrogenation, which can be selectively directed towards the carbon-carbon double bond or the carbonyl group, and polymerization, driven by the conjugated system.

Significance and Research Trajectories of Undecanal, 2-ethylidene- in Interdisciplinary Fields

The primary and most well-documented application of Undecanal, 2-ethylidene- lies within the flavor and fragrance industry. Medium and long-chain fatty aldehydes are a significant class of substances utilized for their aromatic properties. nih.gov Saturated and unsaturated fatty aldehydes with carbon chains ranging from C11 to C18 are known to exhibit floral, soapy, citrus-like, and waxy odors. nih.gov

Undecanal, 2-ethylidene- is specifically used as a perfuming agent in cosmetic products. Its olfactory profile is described as having fatty and metallic notes. This contrasts with the more floral notes of related compounds, highlighting the subtle but significant impact of the ethylidene group on its sensory properties. The use of aldehydes in perfumery is a long-standing practice, with compounds like undecanal being classic examples that impart a fresh and clean character to fragrance compositions. nih.gov

The research trajectory for long-chain unsaturated aldehydes also extends to their role as signaling molecules and their presence in biological systems. While research on short-chain aldehydes and their potential toxicity is more extensive, long-chain aldehydes are also known to be reactive and can form adducts with biological macromolecules. nih.gov They are generated in mammalian cells through various metabolic pathways and are components of insect pheromones and plant waxes. nih.gov

In-Depth Analysis of Undecanal, 2-ethylidene-: A Review of Advanced Synthetic Methodologies and Chemical Transformations

Despite a comprehensive search of scientific literature, detailed research findings specifically concerning the advanced synthetic methodologies, mechanistic investigations, and derivatization strategies for the chemical compound Undecanal, 2-ethylidene- are not presently available. This notable absence of specific data precludes a detailed exposition on its stereoselective synthesis, formation pathways, and functionalization as outlined.

The field of organic chemistry continuously explores the synthesis and transformation of a vast array of molecules. However, the focus of research is often dictated by factors such as potential applications in materials science, pharmacology, and agrochemistry, as well as fundamental academic interest. Consequently, certain compounds may remain uninvestigated or have their research findings documented in less accessible formats.

While general principles of organic synthesis can provide a theoretical framework for approaching the synthesis and modification of α,β-unsaturated aldehydes like Undecanal, 2-ethylidene-, any such discussion would be speculative without direct experimental evidence. Methodologies for the stereoselective synthesis of similar structures often involve aldol condensation reactions, Wittig-type olefination, or transition metal-catalyzed cross-coupling reactions. Mechanistic understanding would typically be built upon kinetic studies, isotopic labeling experiments, and computational modeling to elucidate reaction intermediates and transition states. Furthermore, derivatization strategies would likely target the aldehyde functional group or the carbon-carbon double bond for transformations into other valuable chemical entities.

The lack of specific literature for Undecanal, 2-ethylidene- highlights a gap in the current body of chemical research. Future investigations would be necessary to establish the specific catalytic systems, reaction conditions, and mechanistic details pertinent to this particular molecule. Such studies would be essential for unlocking its potential and enabling its use in various scientific and industrial applications.

Structure

3D Structure

Properties

CAS No. |

6720-16-7 |

|---|---|

Molecular Formula |

C13H24O |

Molecular Weight |

196.33 g/mol |

IUPAC Name |

(2Z)-2-ethylideneundecanal |

InChI |

InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-11-13(4-2)12-14/h4,12H,3,5-11H2,1-2H3/b13-4- |

InChI Key |

UDHFJAGCBKZYMB-PQMHYQBVSA-N |

SMILES |

CCCCCCCCCC(=CC)C=O |

Isomeric SMILES |

CCCCCCCCC/C(=C/C)/C=O |

Canonical SMILES |

CCCCCCCCCC(=CC)C=O |

Other CAS No. |

6720-16-7 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Undecanal, 2 Ethylidene

Derivatization Strategies and Functionalization of Undecanal (B90771), 2-ethylidene-

Chemical Modifications at the Aldehyde Moiety

The aldehyde functional group in Undecanal, 2-ethylidene- is a primary site for chemical modifications, including oxidation, reduction, and various nucleophilic addition reactions. These transformations can lead to a diverse range of derivatives with altered chemical and physical properties.

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, yielding 2-ethylideneundecanoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) to avoid potential side reactions at the double bond.

Reduction: Selective reduction of the aldehyde moiety to a primary alcohol, 2-ethylideneundecan-1-ol, can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the ethylidene double bond.

Nucleophilic Addition Reactions: The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles. These reactions typically involve the initial formation of a tetrahedral intermediate, which is then protonated. Examples include:

Grignard Reaction: Reaction with Grignard reagents (R-MgX) followed by an acidic workup yields secondary alcohols.

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde into an alkene, extending the carbon chain and introducing new functional groups.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) forms a cyanohydrin, which is a versatile intermediate for the synthesis of α-hydroxy acids and α-amino acids.

Acetal Formation: In the presence of an acid catalyst, alcohols react with the aldehyde to form acetals, which can serve as protecting groups for the aldehyde functionality during other chemical modifications.

Table 1: Examples of Chemical Modifications at the Aldehyde Moiety of Undecanal, 2-ethylidene-

| Reaction Type | Reagent(s) | Product |

| Oxidation | KMnO₄ | 2-ethylideneundecanoic acid |

| Reduction | NaBH₄ | 2-ethylideneundecan-1-ol |

| Grignard Reaction | 1. CH₃MgBr, 2. H₃O⁺ | 3-methyl-2-ethylideneundecan-1-ol |

| Wittig Reaction | Ph₃P=CH₂ | 1,3-diethylideneundecane |

| Cyanohydrin Formation | HCN, KCN | 2-hydroxy-3-ethylideneundecanenitrile |

| Acetal Formation | 2x CH₃OH, H⁺ | 1,1-dimethoxy-2-ethylideneundecane |

Reactions Involving the Ethylidene Moiety (e.g., Hydrogenation, Polymerization)

The ethylidene double bond, being in conjugation with the aldehyde group, exhibits distinct reactivity. It can undergo reactions typical of alkenes, but its reactivity is influenced by the electron-withdrawing nature of the carbonyl group.

Hydrogenation: Catalytic hydrogenation can be employed to selectively reduce the carbon-carbon double bond of the ethylidene group, yielding 2-ethylundecanal. This is often achieved using catalysts like palladium on carbon (Pd/C) under controlled conditions to avoid reduction of the aldehyde. A study on the hydrogenation of a similar compound, 2-ethyl-hexen-2-al, using Ni/Al₂O₃ catalysts demonstrated that the selectivity towards the saturated aldehyde is dependent on the catalyst composition and reaction conditions. Such methodologies could likely be adapted for the selective hydrogenation of Undecanal, 2-ethylidene-.

Polymerization: The ethylidene group represents a potential monomer unit for polymerization reactions. Cationic polymerization of compounds containing ethylidene groups, such as 5-ethylidene-2-norbornene, has been achieved using nickel and palladium-based catalysts. rsc.org This suggests that Undecanal, 2-ethylidene- could potentially undergo similar polymerization or co-polymerization reactions to form novel polymers with long alkyl side chains. The resulting polymers would have interesting material properties due to the combination of the hydrophobic undecyl chains and the reactive aldehyde groups.

Table 2: Examples of Reactions Involving the Ethylidene Moiety

| Reaction Type | Reagent(s)/Catalyst | Product |

| Selective Hydrogenation | H₂, Pd/C | 2-ethylundecanal |

| Polymerization | Cationic Catalyst | Poly(2-ethylideneundecanal) |

Synthesis of Novel Undecanal, 2-ethylidene- Analogs and Conjugates

The synthesis of novel analogs and conjugates of Undecanal, 2-ethylidene- can be approached by modifying its core structure at various positions. These modifications can be used to tune the molecule's properties for specific applications.

Modification of the Alkyl Chain: The length and branching of the undecyl chain can be altered by starting from different long-chain aldehydes in the initial synthesis of the α,β-unsaturated aldehyde. Functional groups could also be introduced into the alkyl chain, although this would require more complex multi-step syntheses.

Modification at the α- and γ-Positions: The reactivity of the α,β-unsaturated system allows for selective alkylation at the α- and γ-positions through dienamine catalysis. This methodology has been successfully applied to other α,β-unsaturated aldehydes and could be used to introduce various substituents to the Undecanal, 2-ethylidene- backbone.

Conjugation to Other Molecules: The aldehyde functionality provides a convenient handle for conjugating Undecanal, 2-ethylidene- to other molecules, such as polymers, biomolecules, or fluorescent tags. For example, reaction with a primary amine would form a Schiff base, linking the two molecules. The synthesis of analogs of natural products often involves the condensation of different molecular fragments to build complexity. nih.govresearchgate.net Similar strategies could be employed to create complex conjugates of Undecanal, 2-ethylidene-. The synthesis of various 2'- and 3'-methylidene-substituted nucleoside analogues highlights the possibility of incorporating the ethylidene functionality into diverse molecular architectures. nih.gov

Table 3: Strategies for the Synthesis of Undecanal, 2-ethylidene- Analogs and Conjugates

| Modification Strategy | Synthetic Approach | Potential Product Class |

| Alkyl Chain Variation | Use of different starting aldehydes | Homologous series of 2-ethylidene-aldehydes |

| α-Alkylation | Dienamine catalysis with alkyl halides | α-substituted 2-ethylideneundecanal analogs |

| Conjugation via Aldehyde | Schiff base formation with amines | Imine-linked conjugates |

| Structural Analogs | Condensation with other functionalized molecules | Diverse hybrid molecules |

Advanced Spectroscopic and Chromatographic Characterization of Undecanal, 2 Ethylidene

High-Resolution Chromatographic Techniques for Undecanal (B90771), 2-ethylidene- Separation and Quantification

The complexity of matrices in which Undecanal, 2-ethylidene- is often found, such as in flavor and fragrance compositions, necessitates high-resolution chromatographic methods for its isolation and measurement.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) Applications

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful analytical technique that provides a significant enhancement in separation power compared to conventional one-dimensional GC. scielo.br This method is particularly well-suited for the analysis of complex volatile and semi-volatile mixtures, such as essential oils and food aromas, where Undecanal, 2-ethylidene- may be a constituent. gcms.czresearchgate.net

The principle of GC×GC involves subjecting the entire sample to two distinct and independent chromatographic separations. scielo.br Effluents from a primary column are sequentially trapped, focused, and re-injected onto a shorter, secondary column with a different stationary phase. This process results in a two-dimensional chromatogram with significantly increased peak capacity and improved resolution, allowing for the separation of co-eluting compounds that would otherwise overlap in a single-dimension separation. scielo.brub.edu The enhanced separation capability of GC×GC is crucial for accurately identifying and quantifying target compounds in intricate matrices. nih.gov Furthermore, the technique can offer a ten-fold improvement in sensitivity over 1D-GC/MS. gcms.cz

When coupled with a detector like a time-of-flight mass spectrometer (TOF-MS), GC×GC becomes an exceptionally potent tool for both targeted and untargeted analysis of flavor compounds. researchgate.netnih.gov The structured nature of the 2D chromatograms, where compounds of similar chemical classes often elute in distinct patterns, can aid in the tentative identification of unknowns. scielo.br For Undecanal, 2-ethylidene-, this technique would allow for its separation from other isomeric aldehydes and ketones that may be present in a sample, ensuring more reliable quantification. nih.gov

| Parameter | Typical Condition |

|---|---|

| Primary Column (1D) | e.g., DB-5ms (non-polar), 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Secondary Column (2D) | e.g., DB-1701 (mid-polar), 1.5 m x 0.10 mm ID x 0.10 µm film thickness |

| Oven Temperature Program | 40°C (1 min hold), ramp at 5°C/min to 250°C (5 min hold) |

| Modulation Period | 5-8 seconds |

| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) |

| Mass Range | m/z 35-400 |

| Acquisition Rate | 100-200 spectra/second |

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) offers a viable alternative for the analysis of aldehydes, particularly after derivatization to enhance detection and improve chromatographic behavior. For Undecanal, 2-ethylidene-, a direct analysis is also possible using reverse-phase (RP) HPLC.

A specific method for the analysis of Undecanal, 2-ethylidene- utilizes a reverse-phase C18 or Newcrom R1 column. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with a small amount of acid, such as phosphoric acid or formic acid, to improve peak shape. sielc.com Formic acid is preferred for applications where the HPLC is coupled to a mass spectrometer (LC-MS). sielc.com

For trace analysis of aldehydes in various matrices, a common strategy involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). ufba.br This reagent reacts with the carbonyl group of Undecanal, 2-ethylidene- to form a stable 2,4-dinitrophenylhydrazone (DNPHo) derivative. These derivatives are highly chromophoric, allowing for sensitive UV detection at wavelengths around 365 nm. ufba.br The derivatization step effectively converts the volatile aldehyde into a less volatile, more easily manageable compound for RP-HPLC analysis. researchgate.net

| Parameter | Condition (Direct Analysis) sielc.com | Condition (DNPH Derivative Analysis) ufba.br |

|---|---|---|

| Column | Newcrom C18, 5 µm, 4.6 x 150 mm | Zorbax C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile (MeCN) / Water / Phosphoric Acid | Acetonitrile / Water (Gradient Elution) |

| Detection | UV or Mass Spectrometry (MS) | UV at 365 nm |

| Flow Rate | 1.0 mL/min | 1.5 mL/min |

| Temperature | Ambient | Ambient |

Advanced Sample Preparation Protocols for Undecanal, 2-ethylidene- Analysis

The selection of an appropriate sample preparation technique is critical for the accurate analysis of volatile compounds like Undecanal, 2-ethylidene-, as it directly impacts recovery, sensitivity, and selectivity.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, simple, and efficient technique for extracting volatile and semi-volatile compounds from the headspace above a sample. nih.gov It is widely used in the analysis of flavor and fragrance compounds in food and beverage matrices. scielo.brub.edu For the analysis of Undecanal, 2-ethylidene-, a sample would be placed in a sealed vial and gently heated to promote the partitioning of volatile compounds into the headspace. A fused silica (B1680970) fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is then exposed to the headspace, where analytes are adsorbed. The fiber is subsequently retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. ub.edu

Solvent-Assisted Flavor Evaporation (SAFE) is a form of vacuum distillation that is particularly effective for the gentle isolation of volatile and semi-volatile aroma compounds from complex food matrices. nih.gov This technique minimizes the risk of thermal degradation and artifact formation that can occur with higher-temperature methods like steam distillation. In a typical SAFE procedure, a sample extract is introduced into a specialized glassware apparatus under high vacuum. The volatiles evaporate at low temperatures and are collected in cooled traps, effectively separating them from non-volatile matrix components. researchgate.net This method is advantageous for obtaining a comprehensive profile of aroma compounds, including Undecanal, 2-ethylidene-.

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| HS-SPME | Equilibrium-based adsorption of headspace volatiles onto a coated fiber. | Solvent-free, simple, fast, good for automation. nih.gov | Fiber selection is crucial; competitive adsorption can occur. |

| DSE-SAFE | High-vacuum distillation of volatiles from a solvent extract at low temperatures. | Minimizes thermal artifacts, high recovery for a wide range of volatiles. nih.govresearchgate.net | More complex apparatus, requires initial solvent extraction. |

Mass Spectrometric Approaches for Undecanal, 2-ethylidene- Structural Elucidation and Trace Analysis

Mass spectrometry is an indispensable tool for the definitive identification and structural characterization of Undecanal, 2-ethylidene-, providing information on molecular weight and fragmentation patterns.

High-Resolution Time-of-Flight Mass Spectrometry (HR-TOF/MS)

High-resolution mass spectrometry (HRMS), particularly when performed on a time-of-flight (TOF) analyzer, provides highly accurate mass measurements. gcms.cz This capability is essential for determining the elemental composition of an unknown compound or confirming the identity of a known one. ufl.edu For Undecanal, 2-ethylidene-, which has a molecular formula of C₁₃H₂₄O, the theoretical monoisotopic mass can be calculated with high precision.

An HR-TOF/MS instrument can measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm). gcms.czucdavis.edu This level of accuracy allows for the unambiguous assignment of the elemental formula, as it significantly reduces the number of possible chemical formulas for a given measured mass. uci.edu When coupled with a high-resolution separation technique like GC×GC, HR-TOF/MS provides a powerful platform for detecting and confidently identifying trace-level components in complex mixtures. gcms.czresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₂₄O |

| Theoretical Monoisotopic Mass | 196.18272 u |

| Hypothetical Measured Mass | 196.1825 u |

| Mass Error | -1.1 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Isomer Differentiation

Tandem mass spectrometry (MS/MS) is a technique used to obtain structural information about a molecule by analyzing its fragment ions. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of Undecanal, 2-ethylidene-) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. The resulting fragmentation pattern is characteristic of the molecule's structure.

For aldehydes, common fragmentation pathways include the loss of a hydrogen atom (M-1) or the formyl radical (M-29, loss of CHO). libretexts.org Alpha cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group, is also a prominent fragmentation pathway in aldehydes and ketones. libretexts.org For α,β-unsaturated aldehydes like Undecanal, 2-ethylidene-, the fragmentation pattern can be used to distinguish them from their saturated counterparts. nih.govnih.gov The presence of the double bond influences the stability of certain fragment ions and can lead to characteristic neutral losses. The analysis of these specific fragmentation pathways via MS/MS is crucial for isomer differentiation and provides a high degree of confidence in the structural elucidation of the compound.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Postulated Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 196 [M]⁺ | 167 | 29 (CHO) | Loss of formyl radical |

| 196 [M]⁺ | 153 | 43 (C₃H₇) | Alpha cleavage with rearrangement |

| 196 [M]⁺ | 125 | 71 (C₅H₁₁) | Cleavage of alkyl chain |

| 196 [M]⁺ | 83 | 113 (C₈H₁₅) | Cleavage adjacent to double bond |

| 196 [M]⁺ | 55 | 141 (C₁₀H₂₁) | Characteristic unsaturated fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Undecanal, 2-ethylidene- Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds, including the stereochemical and conformational features of Undecanal, 2-ethylidene-. The presence of a C=C double bond adjacent to the aldehyde group introduces the possibility of E/Z isomerism, and the flexible long alkyl chain allows for multiple conformational states.

The stereochemistry of the ethylidene group can be determined through the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data. For the vinylic proton and the protons of the ethylidene methyl group, the magnitude of the coupling constant across the double bond is stereochemistry-dependent. Furthermore, NOE experiments, such as NOESY, can reveal through-space proximities between protons, providing definitive evidence for the relative orientation of substituents around the double bond.

Conformational analysis of the flexible nonyl chain relies on the interpretation of vicinal coupling constants (³JHH) along the alkyl backbone. The Karplus relationship allows for the correlation of these coupling constants to the dihedral angles between adjacent C-H bonds, offering insights into the preferred staggered or eclipsed conformations of the chain. Due to the complexity of the overlapping signals in the ¹H NMR spectrum, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are essential for assigning the proton resonances of the long alkyl chain.

The ¹³C NMR spectrum provides complementary information regarding the carbon framework. The chemical shifts of the olefinic carbons and the carbonyl carbon are particularly diagnostic of the electronic environment and conjugation within the α,β-unsaturated aldehyde system.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for (E)-Undecanal, 2-ethylidene-

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H1 (CHO) | 9.4 - 9.6 | d | ~6 |

| H3 | 6.5 - 6.8 | tq | ~7, ~1.5 |

| H4 (CH3) | 2.0 - 2.2 | d | ~7 |

| H5 | 2.1 - 2.3 | m | |

| H6-H12 | 1.2 - 1.6 | m | |

| H13 (CH3) | 0.8 - 0.9 | t | ~7 |

Note: The chemical shifts are predicted based on typical values for α,β-unsaturated aldehydes and may vary depending on the solvent and experimental conditions.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for (E)-Undecanal, 2-ethylidene-

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (CHO) | 190 - 195 |

| C2 | 135 - 140 |

| C3 | 150 - 155 |

| C4 (CH3) | 15 - 20 |

| C5-C12 | 20 - 35 |

| C13 (CH3) | ~14 |

Note: The chemical shifts are predicted based on typical values for α,β-unsaturated aldehydes and may vary depending on the solvent and experimental conditions.

Advanced Vibrational Spectroscopy (IR, Raman) for Undecanal, 2-ethylidene- Structural Characterization

Infrared (IR) Spectroscopy:

The IR spectrum of Undecanal, 2-ethylidene- is expected to be dominated by strong absorption bands corresponding to the C=O and C=C stretching vibrations. The conjugation between the carbonyl group and the double bond results in a lowering of their respective stretching frequencies compared to their non-conjugated counterparts. The C=O stretch in α,β-unsaturated aldehydes typically appears in the range of 1680-1705 cm⁻¹. The C=C stretching vibration is expected to be observed in the 1620-1650 cm⁻¹ region. The spectrum will also feature characteristic C-H stretching and bending vibrations for the aldehydic, vinylic, and aliphatic protons.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum due to the change in polarizability during the vibration. Similarly, the C=O stretch will also be observable. The aliphatic C-H stretching and bending modes will also be present, providing a comprehensive vibrational profile of the molecule.

Interactive Data Table: Characteristic Vibrational Frequencies for Undecanal, 2-ethylidene-

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C=O Stretch | 1680 - 1705 | 1680 - 1705 | Strong (IR), Medium (Raman) |

| C=C Stretch | 1620 - 1650 | 1620 - 1650 | Medium (IR), Strong (Raman) |

| Aldehydic C-H Stretch | 2720 - 2820 | 2720 - 2820 | Medium |

| Vinylic C-H Stretch | ~3030 | ~3030 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 | Strong |

| C-H Bending | 1350 - 1470 | 1350 - 1470 | Medium-Strong |

Note: These are predicted frequency ranges and the actual values can be influenced by the specific conformation and intermolecular interactions.

Investigative Research on Biological Activities and Molecular Interactions of Undecanal, 2 Ethylidene

Chemoreception and Olfactory Receptor Binding Studies of Undecanal (B90771), 2-ethylidene-

There is currently no available scientific data on the chemoreception or olfactory receptor binding properties of Undecanal, 2-ethylidene-. The mechanisms by which this compound might be detected by olfactory systems and the specific olfactory receptors it may interact with remain uninvestigated.

Structure-Activity Relationship (SAR) Investigations in Olfactory Perception

Due to the lack of primary research on the olfactory perception of Undecanal, 2-ethylidene-, no structure-activity relationship (SAR) studies have been conducted. SAR investigations are crucial for understanding how the molecular structure of a compound influences its odor profile and potency. Such studies for Undecanal, 2-ethylidene- would require systematic modifications of its chemical structure and subsequent sensory analysis, which have not been reported in the scientific literature.

Molecular Mechanisms of Undecanal, 2-ethylidene- Olfactory Receptor Activation

The molecular mechanisms underlying the potential activation of olfactory receptors by Undecanal, 2-ethylidene- are unknown. Research into how this compound might bind to and activate specific olfactory receptors, including the identification of key amino acid residues involved in the interaction and the subsequent signal transduction cascade, has not been performed.

Role of Undecanal, 2-ethylidene- in Inter-species Chemical Communication and Ecological Interactions

There is no scientific evidence to suggest a role for Undecanal, 2-ethylidene- in inter-species chemical communication or ecological interactions. Its potential function as a pheromone, allomone, kairomone, or synomone has not been explored. The ecological contexts in which this compound might be produced or perceived by different species are yet to be discovered.

Biotransformation Pathways and Metabolite Profiling of Undecanal, 2-ethylidene- in Biological Systems

The biotransformation pathways and metabolite profile of Undecanal, 2-ethylidene- in any biological system are currently uncharacterized. There is no information available regarding the enzymes that may be involved in its metabolism or the identity of its metabolic products.

Antimicrobial Efficacy and Mechanisms against Select Microorganisms

No studies have been published that evaluate the antimicrobial efficacy of Undecanal, 2-ethylidene- against any microorganisms. Its potential as an antibacterial, antifungal, or antiviral agent has not been investigated, and therefore, its mechanisms of action in this context remain unknown.

Biosynthesis of Undecanal, 2-ethylidene- in Natural Systems and Biogenetic Pathways

The natural occurrence and biosynthesis of Undecanal, 2-ethylidene- have not been reported. The biogenetic pathways leading to the formation of this compound in any natural system are currently unknown.

Environmental Behavior and Fate Research of Undecanal, 2 Ethylidene

Atmospheric Chemistry and Degradation Pathways of Undecanal (B90771), 2-ethylidene-

Undecanal, 2-ethylidene- is an unsaturated aldehyde, and its atmospheric fate is primarily governed by its reactions with key atmospheric oxidants: the hydroxyl radical (OH), the nitrate (B79036) radical (NO3), and ozone (O3). The presence of a double bond and an aldehyde functional group makes it susceptible to rapid degradation in the troposphere.

The primary degradation pathway for Undecanal, 2-ethylidene- in the atmosphere during the daytime is expected to be its reaction with the hydroxyl radical. The OH radical can either add to the carbon-carbon double bond or abstract a hydrogen atom from the aldehyde group or the alkyl chain. The addition of the OH radical to the double bond is typically the faster reaction pathway for unsaturated aldehydes, leading to the formation of highly reactive and short-lived hydroxyalkyl radicals. These radicals then react with molecular oxygen (O2) to form peroxy radicals (RO2), which can participate in a series of reactions that lead to the formation of various oxygenated products, including smaller aldehydes, ketones, and organic acids.

During the nighttime, in the absence of sunlight, the reaction with the nitrate radical (NO3) can become a significant degradation pathway, particularly in polluted environments where concentrations of nitrogen oxides (NOx) are elevated. Similar to the OH radical, the NO3 radical can add to the double bond, initiating a sequence of oxidation reactions.

Ozonolysis, the reaction with ozone, is another important atmospheric removal process for unsaturated compounds. The reaction of ozone with the double bond in Undecanal, 2-ethylidene- will lead to the formation of a primary ozonide, which is unstable and rapidly decomposes to form a Criegee intermediate and a carbonyl compound. The Criegee intermediate is a highly reactive species that can undergo various reactions, contributing to the formation of secondary organic aerosols (SOA).

Table 1: Predicted Atmospheric Degradation of Undecanal, 2-ethylidene-

| Reactant | Primary Reaction Pathway | Expected Major Products | Estimated Atmospheric Lifetime |

|---|---|---|---|

| OH Radical | Addition to C=C double bond, H-abstraction | Smaller aldehydes, ketones, organic acids, peroxyacyl nitrates (PANs) | Hours to a day |

| NO3 Radical | Addition to C=C double bond | Nitrooxy-carbonyl compounds, smaller carbonyls | Hours (nighttime) |

Aquatic and Terrestrial Environmental Transport and Distribution of Undecanal, 2-ethylidene-

The transport and distribution of Undecanal, 2-ethylidene- in aquatic and terrestrial environments are governed by its physicochemical properties, such as water solubility, vapor pressure, and its partitioning behavior between different environmental compartments.

Due to its relatively long alkyl chain, Undecanal, 2-ethylidene- is expected to have low to moderate water solubility. This would limit its concentration in the aqueous phase and favor its partitioning to organic matter in soil and sediment. The octanol-water partition coefficient (Kow) is a key parameter used to predict the distribution of a chemical in the environment. For a compound with the molecular formula C13H24O, the log Kow is likely to be in the range of 4 to 5, indicating a high potential for partitioning into fatty tissues of organisms and sorption to organic carbon in soil and sediment.

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil and sediment organic matter. A high Koc value suggests that the compound will be relatively immobile in soil and will tend to accumulate in the organic fraction of soils and sediments. Based on its structure, Undecanal, 2-ethylidene- is expected to have a high Koc value, leading to its retention in the topsoil layers and limited leaching into groundwater.

The Henry's Law constant, which describes the partitioning of a chemical between air and water, is another important parameter for assessing its environmental transport. While a specific value for Undecanal, 2-ethylidene- is not available, aldehydes with similar chain lengths generally have low to moderate Henry's Law constants, suggesting that volatilization from water bodies may be a relevant, but not dominant, transport process.

Table 2: Estimated Physicochemical Properties and Environmental Partitioning of Undecanal, 2-ethylidene-

| Property | Estimated Value/Behavior | Implication for Environmental Transport and Distribution |

|---|---|---|

| Water Solubility | Low to Moderate | Limited mobility in aquatic systems; partitioning to sediment. |

| log Kow | ~ 4 - 5 | High potential for sorption to organic matter and bioaccumulation. |

| log Koc | High | Immobile in soil; accumulation in the organic fraction of soil and sediment. |

Biodegradation Pathways of Undecanal, 2-ethylidene- in Environmental Matrices

Biodegradation is a crucial process for the removal of organic compounds from the environment. For Undecanal, 2-ethylidene-, its structure as an unsaturated aldehyde suggests that it is likely to be biodegradable by microorganisms in soil and water.

The initial steps in the biodegradation of α,β-unsaturated aldehydes can involve several enzymatic reactions. One possible pathway is the reduction of the carbon-carbon double bond, followed by the oxidation of the aldehyde group to a carboxylic acid. This would transform the compound into a saturated fatty acid, which can then be further degraded through the β-oxidation pathway, a common metabolic process for breaking down fatty acids.

Another potential pathway is the direct oxidation of the aldehyde group to a carboxylic acid, forming an unsaturated carboxylic acid. This intermediate could then be further metabolized. Microorganisms possessing enzymes such as aldehyde dehydrogenases and reductases are likely to play a significant role in the degradation of Undecanal, 2-ethylidene-.

Quantitative Structure-Activity Relationships (QSAR) for Environmental Persistence and Bioaccumulation Potential of Undecanal, 2-ethylidene-

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties of chemicals based on their molecular structure. These models are valuable for assessing the environmental persistence and bioaccumulation potential of compounds for which experimental data are limited.

The persistence of a chemical in the environment is often evaluated by its half-life in different environmental compartments. QSAR models for biodegradation can predict the rate of microbial degradation and thus the environmental persistence. For Undecanal, 2-ethylidene-, QSAR models would likely predict a relatively short half-life in soil and water, classifying it as not persistent.

The bioaccumulation potential is typically assessed by the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to that in the surrounding water at steady state. QSAR models for BCF often use the octanol-water partition coefficient (Kow) as a primary descriptor. Given the estimated high log Kow for Undecanal, 2-ethylidene-, QSAR models would likely predict a significant potential for bioaccumulation in aquatic organisms. A high BCF value suggests that the compound can accumulate in the fatty tissues of fish and other aquatic life.

It is important to note that while QSAR models provide valuable screening-level assessments, their predictions have inherent uncertainties. The reliability of a QSAR prediction depends on the quality of the model and whether the chemical of interest falls within the model's applicability domain.

Table 3: QSAR-Based Predictions for Environmental Persistence and Bioaccumulation of Undecanal, 2-ethylidene-

| Endpoint | Predicted Outcome | Basis for Prediction |

|---|---|---|

| Persistence | Not Persistent | Expected to be readily biodegradable based on its chemical structure (unsaturated aldehyde). |

Analytical Monitoring of Undecanal, 2-ethylidene- in Complex Environmental Samples

The detection and quantification of Undecanal, 2-ethylidene- in complex environmental matrices such as air, water, and soil require sensitive and selective analytical methods. The reactive nature of the aldehyde functional group often necessitates derivatization to improve stability and chromatographic performance.

A widely used method for the analysis of aldehydes in environmental samples is high-performance liquid chromatography (HPLC) following derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction forms a stable hydrazone derivative that can be readily detected by UV-Vis absorption. This method is highly sensitive and is considered a standard technique for the determination of aldehydes in air and water samples.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile organic compounds, including aldehydes. For the analysis of aldehydes by GC-MS, derivatization may also be employed to improve volatility and thermal stability. Common derivatizing agents include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). The mass spectrometer provides high selectivity and allows for the unambiguous identification and quantification of the target compound.

Sample preparation is a critical step in the analytical process. For air samples, collection on sorbent tubes coated with a derivatizing agent is a common approach. For water samples, liquid-liquid extraction or solid-phase extraction (SPE) can be used to concentrate the analyte and remove interferences prior to instrumental analysis. Soil and sediment samples typically require extraction with an organic solvent followed by cleanup steps to remove matrix components.

Table 4: Common Analytical Techniques for the Monitoring of Aldehydes in Environmental Samples

| Analytical Technique | Principle | Sample Matrix | Key Advantages |

|---|---|---|---|

| HPLC-UV/Vis with DNPH Derivatization | Separation of DNPH derivatives by HPLC and detection by UV-Vis absorption. | Air, Water | High sensitivity, well-established method. |

Applications of Undecanal, 2 Ethylidene in Advanced Materials and Chemical Intermediates Research

Role of Undecanal (B90771), 2-ethylidene- in Polymerization Reactions and Material Synthesis

While direct studies detailing the polymerization of Undecanal, 2-ethylidene- are not extensively documented, its structural components suggest potential roles in material synthesis based on the known reactivity of similar molecules. The presence of the ethylidene group (C=CHCH₃) and the aldehyde functional group (-CHO) offers pathways for incorporation into polymeric structures.

Research into related compounds provides insight into these potential applications. For instance, monomers containing an ethylidene group, such as 5-ethylidene-2-norbornene (ENB), are utilized in the synthesis of specialty polymers. rsc.orgacs.orgrsc.org Palladium- and nickel-based catalyst systems have been developed to convert ENB into oligomers and polymers with controllable molecular weights. rsc.orgrsc.orgresearchgate.net In these reactions, the ethylidene group can remain as a pendant reactive site on the polymer backbone, allowing for subsequent crosslinking or functionalization, thereby modifying the material's properties. acs.org

Undecanal, 2-ethylidene- as a Precursor in Fine Chemical Synthesis

Aldehydes are highly versatile intermediates in organic chemistry due to the reactivity of the carbonyl group. They serve as precursors for a wide array of other functional groups and are fundamental in forming new carbon-carbon bonds. The parent compound, Undecanal , is used as a starting material in the synthesis of other molecules, such as the pheromone Disparlure . wikipedia.org

The structure of Undecanal, 2-ethylidene- features an α,β-unsaturated aldehyde system, which enhances its reactivity profile. This conjugated system makes the molecule susceptible to both 1,2-addition reactions at the carbonyl carbon and 1,4-conjugate addition (Michael addition) reactions at the β-carbon. This dual reactivity allows it to be a precursor for a diverse range of more complex molecules. For example, it could undergo:

Oxidation to form 2-ethylideneundecanoic acid.

Reduction to yield 2-ethylideneundecan-1-ol.

Condensation reactions , such as aldol (B89426) or Knoevenagel condensations, to extend the carbon chain.

Wittig reactions to form substituted dienes.

The versatility of the aldehyde group, combined with the reactivity of the conjugated double bond, makes Undecanal, 2-ethylidene- a potentially valuable intermediate for synthesizing complex organic molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals. mdpi.com

Research on Undecanal, 2-ethylidene- in the Development of Novel Fragrance and Flavor Modulators

Aliphatic aldehydes are a cornerstone of the fragrance and flavor industry, known for their powerful and diffusive characteristics. scentspiracy.com The iconic perfume Chanel N° 5 famously pioneered the prominent use of aldehydes, lending it a unique "metallic" and sparkling quality. mdpi.comscentspiracy.com The specific odor profile of an aldehyde is heavily influenced by its molecular structure, including chain length, branching, and the presence of unsaturation. perfumerflavorist.com

The relationship between a molecule's structure and its perceived odor is a complex field of study. perfumerflavorist.comresearchgate.net Subtle changes in molecular geometry or functional groups can lead to dramatic shifts in scent. By examining structurally similar aldehydes, it is possible to infer the likely olfactory characteristics of Undecanal, 2-ethylidene-.

Key analogs include Undecanal (Aldehyde C-11), 10-Undecenal (Aldehyde C-11 Undecylenic), and Dodecanal (Aldehyde C-12). Undecanal is noted for its pleasant waxy-floral scent with citrus undertones, contributing to freshness in perfume compositions. mdpi.comperfumersworld.com The unsaturated analog, 10-Undecenal, possesses a powerful, slightly waxy, rosy-citrus character. scentspiracy.comperfumerflavorist.com The addition of a single carbon to the chain, as in Dodecanal, results in a waxy odor that is reminiscent of violets at high dilution. mdpi.com

Based on these analogs, Undecanal, 2-ethylidene- is predicted to have a complex odor profile. The C11 aldehyde backbone likely contributes the characteristic fatty, waxy, and floral notes. The presence of the conjugated ethylidene group near the aldehyde function would be expected to introduce fresh, green, and possibly fruity or citrusy facets, while also increasing its diffusive power.

| Compound Name | Structure | Common Name | Reported Odor Profile |

|---|---|---|---|

| Undecanal | C₁₀H₂₁CHO | Aldehyde C-11 | Waxy, fatty, citrus, floral, fresh. perfumersworld.comthegoodscentscompany.comsnitchodor.com |

| 10-Undecenal | C₈H₁₅(CH=CH₂)CHO | Aldehyde C-11 Undecylenic | Powerful, waxy, rosy-citrus. scentspiracy.comperfumerflavorist.com |

| Dodecanal | C₁₁H₂₃CHO | Aldehyde C-12 | Waxy, violet-like at high dilution. mdpi.com |

| Undecanal, 2-ethylidene- | C₈H₁₇CH=C(C₂H₅)CHO | N/A | Predicted: Complex profile combining waxy, floral notes with fresh, green, or fruity facets. |

The effectiveness of a fragrance molecule depends not only on its odor but also on its stability and how it is released over time. Aldehydes, particularly unsaturated ones, can be chemically unstable. perfumerflavorist.com They are susceptible to oxidation, which can convert them into less odorous or malodorous carboxylic acids, and they can also undergo polymerization, which reduces their volatility. perfumerflavorist.comechemi.com The parent compound, Undecanal, is known to have a tendency to polymerize if not stored properly. echemi.com

To overcome these stability issues and to achieve a long-lasting scent effect, modern perfumery research focuses on controlled release systems. dntb.gov.uaresearchgate.net These systems aim to protect the volatile fragrance molecule and release it slowly under specific conditions, such as exposure to moisture, light, or changes in pH. dntb.gov.ua

Common strategies include:

Encapsulation: Trapping the aldehyde within microcapsules or nanocarriers that slowly release the fragrance.

Pro-fragrances: Chemically modifying the aldehyde into a more stable, non-volatile precursor. This precursor, when applied to a surface like skin or fabric, undergoes a slow chemical reaction (e.g., hydrolysis) to release the active aldehyde over an extended period. researchgate.net

For an α,β-unsaturated aldehyde like Undecanal, 2-ethylidene-, pro-fragrance strategies could involve creating reversible adducts through Michael addition. Thioethers, for example, have been studied as pro-fragrances that slowly release the parent unsaturated ketone or aldehyde under ambient conditions. researchgate.net Such research is vital for incorporating potent but potentially unstable molecules like Undecanal, 2-ethylidene- into functional products like detergents, soaps, and fine fragrances, ensuring a consistent and lasting olfactory experience.

Future Research Directions and Emerging Paradigms for Undecanal, 2 Ethylidene

Integration of Computational Chemistry with Experimental Studies for Undecanal (B90771), 2-ethylidene-

The synergy between computational modeling and experimental validation is set to revolutionize the study of Undecanal, 2-ethylidene-. In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, offer a powerful lens through which to predict and understand the compound's interactions at a molecular level.

Future research will likely focus on developing robust computational models to predict the binding affinity and interaction of Undecanal, 2-ethylidene- with various biological targets. These models can help to identify potential enzymatic pathways it might influence or receptors it may activate or inhibit. The insights gained from these computational studies will be invaluable in guiding and refining experimental investigations, thereby accelerating the pace of discovery and reducing the reliance on resource-intensive trial-and-error approaches.

Table 1: Potential Computational Approaches for Undecanal, 2-ethylidene- Research

| Computational Technique | Application for Undecanal, 2-ethylidene- | Expected Outcome |

| Molecular Docking | Predicting binding modes with target proteins. | Identification of potential biological targets and mechanisms of action. |

| QSAR Modeling | Correlating chemical structure with biological activity. | Prediction of the activity of novel derivatives and optimization of lead compounds. |

| Molecular Dynamics | Simulating the dynamic behavior of the compound in biological systems. | Understanding of conformational changes and interaction stability over time. |

Development of High-Throughput Screening Methodologies for Undecanal, 2-ethylidene- Biological Activity

To efficiently explore the biological activity of Undecanal, 2-ethylidene- and its derivatives, the development of high-throughput screening (HTS) assays is paramount. HTS allows for the rapid testing of thousands of compounds, significantly speeding up the process of identifying promising candidates for further investigation.

Future efforts in this area will involve the design and validation of novel cell-based and biochemical assays specifically tailored to assess the effects of Undecanal, 2-ethylidene-. These assays could be designed to measure a wide range of biological endpoints, from enzyme inhibition to changes in gene expression. The data generated from these HTS campaigns will provide a wealth of information on the compound's biological profile and potential therapeutic or industrial applications.

Sustainable Synthesis and Green Chemistry Approaches for Undecanal, 2-ethylidene- Production

As the demand for specialty chemicals grows, so does the need for environmentally friendly and sustainable production methods. The principles of green chemistry will be central to the future of Undecanal, 2-ethylidene- synthesis.

Researchers will increasingly explore biocatalytic and chemoenzymatic routes for its production. These methods utilize enzymes to carry out specific chemical transformations with high selectivity and under mild reaction conditions, reducing the need for harsh chemicals and minimizing waste generation. The development of sustainable synthetic pathways will not only be environmentally beneficial but also economically advantageous, paving the way for the wider application of Undecanal, 2-ethylidene-.

Interdisciplinary Research Collaborations for Comprehensive Understanding of Undecanal, 2-ethylidene-

A holistic understanding of Undecanal, 2-ethylidene- can only be achieved through the convergence of expertise from various scientific disciplines. Collaborative efforts between chemists, biologists, toxicologists, and materials scientists will be essential to fully characterize the compound's properties and potential.

Such interdisciplinary collaborations will facilitate a more comprehensive evaluation of the compound, from its fundamental chemical properties to its biological effects and potential applications in areas such as materials science or chemical ecology. By breaking down traditional research silos, scientists can foster innovation and accelerate the translation of fundamental knowledge into practical applications for Undecanal, 2-ethylidene-. The integration of systems biology approaches, for instance, could provide a broader perspective on the compound's interactions within a biological system.

Q & A

Q. Q: What are the optimal experimental conditions for synthesizing 2-ethylidene-undecanal, and how can reproducibility be ensured?

Methodological Answer:

- Step 1: Conduct a systematic literature review to identify existing synthetic pathways (e.g., aldol condensation, oxidation of alcohols). Prioritize peer-reviewed journals over non-academic sources.

- Step 2: Design controlled experiments to test variables (e.g., temperature, catalyst type, solvent polarity) using fractional factorial design to minimize trial runs .

- Step 3: Validate reproducibility by repeating synthesis under identical conditions ≥3 times, documenting deviations in reaction yields or byproducts. Use NMR and GC-MS for structural confirmation .

Advanced Research Question

Q. Q: How can mechanistic studies resolve discrepancies in proposed reaction pathways for 2-ethylidene-undecanal formation under varying catalytic systems?

Methodological Answer:

- Step 1: Employ isotopic labeling (e.g., deuterated substrates) to trace reaction intermediates via in situ IR or mass spectrometry .

- Step 2: Compare computational modeling (DFT calculations) with experimental kinetic data to identify rate-determining steps .

- Step 3: Address contradictions by isolating intermediates using freeze-quench techniques or trapping agents, followed by X-ray crystallography for structural elucidation .

Basic Research Question

Q. Q: Which spectroscopic techniques are most reliable for characterizing 2-ethylidene-undecanal, and how should data interpretation be standardized?

Methodological Answer:

- Step 1: Combine / NMR (for olefinic proton and carbonyl identification) with FT-IR (C=O stretch at ~1700–1750 cm) .

- Step 2: Validate purity via HPLC-UV with a C18 column and acetonitrile/water gradient.

- Step 3: Standardize data by cross-referencing with spectral databases (e.g., SDBS, NIST) and reporting solvent effects explicitly .

Advanced Research Question

Q. Q: What computational models best predict the stereoelectronic effects of 2-ethylidene-undecanal in supramolecular interactions?

Methodological Answer:

- Step 1: Perform molecular docking simulations (e.g., AutoDock Vina) to assess binding affinities with host molecules (e.g., cyclodextrins) .

- Step 2: Validate models using polarizable continuum model (PCM) calculations for solvent effects and compare with experimental binding constants .

- Step 3: Address model limitations by incorporating entropy-enthalpy compensation analysis via isothermal titration calorimetry (ITC) .

Basic Research Question

Q. Q: What safety protocols are critical when handling 2-ethylidene-undecanal in laboratory settings?

Methodological Answer:

- Step 1: Review SDS for analogous aldehydes (e.g., pentadecanal) to infer hazards: use nitrile gloves, fume hoods, and emergency eyewash stations .

- Step 2: Monitor airborne concentrations via gas detection tubes and establish spill containment procedures using vermiculite or sand .

- Step 3: Train personnel in first-aid measures (e.g., 15-minute flushing for eye/skin exposure) and maintain incident logs .

Advanced Research Question

Q. Q: How can conflicting data on the stability of 2-ethylidene-undecanal in polar solvents be reconciled?

Methodological Answer:

- Step 1: Conduct accelerated stability studies under controlled humidity/temperature, analyzing degradation products via LC-MS .

- Step 2: Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., trace metals, light exposure) .

- Step 3: Replicate conflicting studies using identical solvent batches (HPLC-grade vs. technical-grade) to isolate purity effects .

Basic Research Question

Q. Q: What strategies improve the efficiency of literature reviews for novel applications of 2-ethylidene-undecanal?

Methodological Answer:

- Step 1: Use Boolean search terms in SciFinder or Reaxys: (2-ethylidene-undecanal) AND (synthesis OR catalysis), filtering by publication date (last 10 years) .

- Step 2: Annotate findings in reference managers (e.g., Zotero) with tags for mechanism, yield, and analytical methods .

- Step 3: Map knowledge gaps using citation analysis tools (e.g., VOSviewer) to identify understudied areas .

Advanced Research Question

Q. Q: What experimental designs elucidate the role of 2-ethylidene-undecanal in modulating enzyme activity?

Methodological Answer:

- Step 1: Design kinetic assays (e.g., Michaelis-Menten plots) with controlled inhibitor concentrations and varying substrate levels .

- Step 2: Employ surface plasmon resonance (SPR) to quantify binding kinetics and confirm non-competitive vs. uncompetitive inhibition .

- Step 3: Address variability by normalizing data to positive/negative controls (e.g., known inhibitors) and reporting confidence intervals .

Basic Research Question

Q. Q: How should researchers document synthetic procedures for 2-ethylidene-undecanal to ensure reproducibility?

Methodological Answer:

- Step 1: Adhere to MIABR standards (Minimum Information About a Biomolecular Report), detailing catalyst loading, stirring speed, and inert gas use .

- Step 2: Include raw spectral data (e.g., NMR integration values, HPLC chromatograms) in supplementary materials .

- Step 3: Publish step-by-step protocols on platforms like Protocols.io for peer validation .

Advanced Research Question

Q. Q: What methodologies quantify the environmental persistence of 2-ethylidene-undecanal in aqueous systems?

Methodological Answer:

- Step 1: Simulate environmental conditions using OECD 308/309 guidelines (water-sediment systems) under UV light .

- Step 2: Analyze degradation kinetics via high-resolution mass spectrometry (HRMS) paired with QSAR modeling .

- Step 3: Validate field relevance by comparing lab data with microcosm studies from ecologically diverse sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.